

CAS number and chemical identifiers for 2,6-Diphenylaniline

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Compound of Interest

Compound Name: 2,6-Diphenylaniline

Cat. No.: B1600732

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An In-depth Technical Guide to **2,6-Diphenylaniline**: A Core Scaffold for Advanced Chemical Applications

Introduction: Beyond a Simple Aniline

In the landscape of advanced chemical synthesis and drug discovery, the selection of foundational molecular scaffolds is a critical determinant of success. While aniline and its simple derivatives have long served as ubiquitous building blocks, their inherent metabolic liabilities, particularly oxidative toxicity mediated by liver enzymes, present significant challenges.^{[1][2]} This guide introduces **2,6-Diphenylaniline**, a sterically hindered and electronically modulated aniline derivative, as a superior alternative and a versatile platform for innovation.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists. It moves beyond a simple cataloging of properties to provide an in-depth analysis of **2,6-Diphenylaniline**'s chemical identity, physicochemical characteristics, synthesis, reactivity, and, most importantly, its strategic applications in catalysis, drug development, and materials science. By elucidating the causal relationships between its unique structure and its functional advantages, this guide aims to empower scientists to leverage this powerful molecule in their research endeavors.

Section 1: Core Chemical Identity

The precise identification of a chemical entity is the bedrock of reproducible science. **2,6-Diphenylaniline** is unambiguously defined by a set of internationally recognized identifiers and structural codes. Its structure, featuring a central aniline ring flanked by two phenyl substituents at the ortho positions, imparts significant steric bulk and unique electronic properties that distinguish it from simpler amines.

Key Identifiers

The fundamental identifiers for **2,6-Diphenylaniline** are summarized below for rapid reference and data retrieval from chemical databases.

Identifier	Value	Source
CAS Number	87666-57-7	[3] [4] [5] [6] [7] [8] [9] [10]
IUPAC Name	2,6-diphenylaniline	[10]
Synonyms	[1,1':3',1''-Terphenyl]-2'-amine, 2'-Amino-m-terphenyl, m-Terphenyl-2'-amine	[3] [4] [5] [7] [11]
Molecular Formula	C ₁₈ H ₁₅ N	[3] [4] [5] [6] [7] [9] [12]
PubChem CID	11010226	[4] [10] [13]

Structural Representations

Line notation systems are crucial for computational chemistry, database searching, and structural bioinformatics. They provide a text-based method to represent the three-dimensional reality of the molecule.

- SMILES (Simplified Molecular-Input Line-Entry System):
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N[\[9\]](#)[\[12\]](#)
 - Insight: This notation concisely captures the connectivity of the atoms, showing the central benzene ring (c2) substituted with an amine (N) and two phenyl groups (c1 and c3).
- InChI (International Chemical Identifier):
InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2[\[9\]](#)[\[10\]](#)[\[12\]](#)

- Insight: The InChI provides a more layered and canonical representation, ensuring a unique identifier regardless of how the structure is drawn.
- InChIKey:DSQMLISBVUTWJB-UHFFFAOYSA-N[6][9][10][12]
 - Insight: This 27-character hashed version of the InChI is ideal for web searches and indexing, acting as a digital fingerprint for the molecule.

Section 2: Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is non-negotiable for its effective and safe application in a laboratory setting.

Physicochemical Properties

The properties of **2,6-Diphenylaniline** are a direct consequence of its high molecular weight and aromatic character. These values are essential for planning reactions, purifications, and formulations.

Property	Value	Source
Molecular Weight	245.32 g/mol	[3][4][5][7][9]
Appearance	White to Yellow Solid	[9]
Melting Point	85-86 °C	[5][6][11][14]
Boiling Point (Predicted)	395.7 ± 11.0 °C	[5][6][14]
Density (Predicted)	1.103 ± 0.06 g/cm ³	[6][14]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[11]
XLogP3	4.5	[11]

- Expert Insight: The high melting point indicates a stable crystalline lattice. The XLogP3 value suggests high lipophilicity, predicting poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and toluene. The TPSA is relatively low, a feature often sought in drug candidates to enhance membrane permeability.

Safety and Handling

2,6-Diphenylaniline is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).[6]
- Signal Word: Danger[6]
- GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS09 (Environment)[6]

Self-Validating Laboratory Protocol for Safe Handling:

- Engineering Controls: Always handle **2,6-Diphenylaniline** within a certified chemical fume hood to mitigate inhalation risk (H335).
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles. Given the H318 hazard (serious eye damage), safety glasses are insufficient; sealed goggles or a face shield are required.
- Dispensing: When weighing the solid, use a spatula and weigh it onto a creased weigh boat to prevent generating dust.
- Spill Management: In case of a spill, cordon off the area. Do not use water. Gently sweep the solid material into a labeled waste container using a dustpan and brush.
- Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Its high aquatic toxicity (H410) means it must not be discharged into drains.

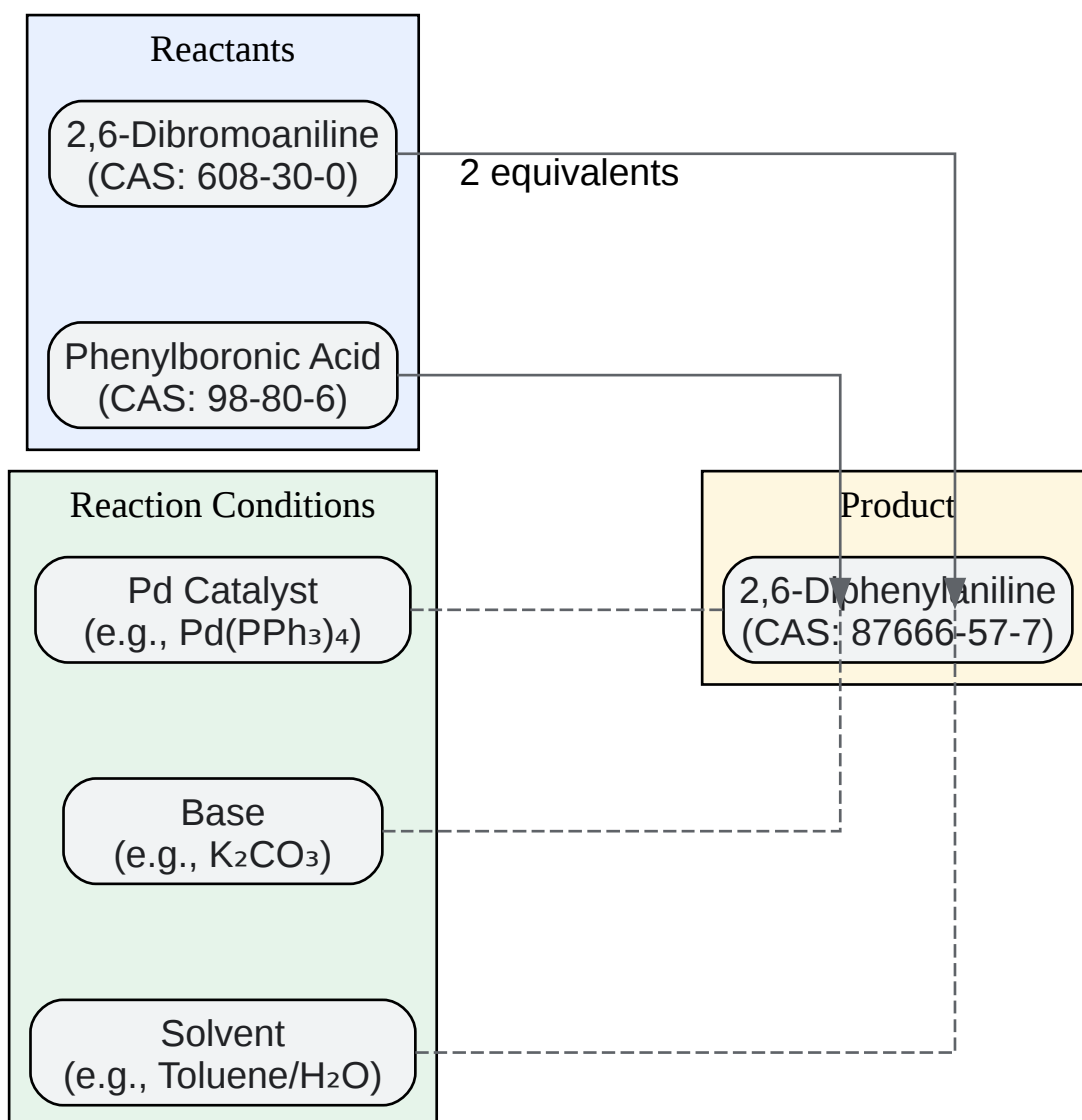
Section 3: Synthesis and Reactivity

The utility of a building block is intrinsically linked to its accessibility and predictable reactivity.

2,6-Diphenylaniline is readily synthesized via modern cross-coupling methodologies.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for constructing the C-C bonds in **2,6-Diphenylaniline** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The key precursors are an ortho-dihalogenated aniline and a phenylboronic acid derivative.



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Caption: Suzuki-Miyaura synthesis of **2,6-Diphenylaniline**.

- Causality Behind Choices: 2,6-Dibromoaniline is an excellent starting material as the two bromine atoms can be sequentially or simultaneously replaced.[6] Phenylboronic acid is chosen for its stability, commercial availability, and low toxicity of its byproducts.[6] A

palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps that form the new carbon-carbon bonds.

Reactivity Profile

The reactivity of **2,6-Diphenylaniline** is dominated by two features: the nucleophilic amino group (-NH₂) and the sterically encumbered aromatic core.

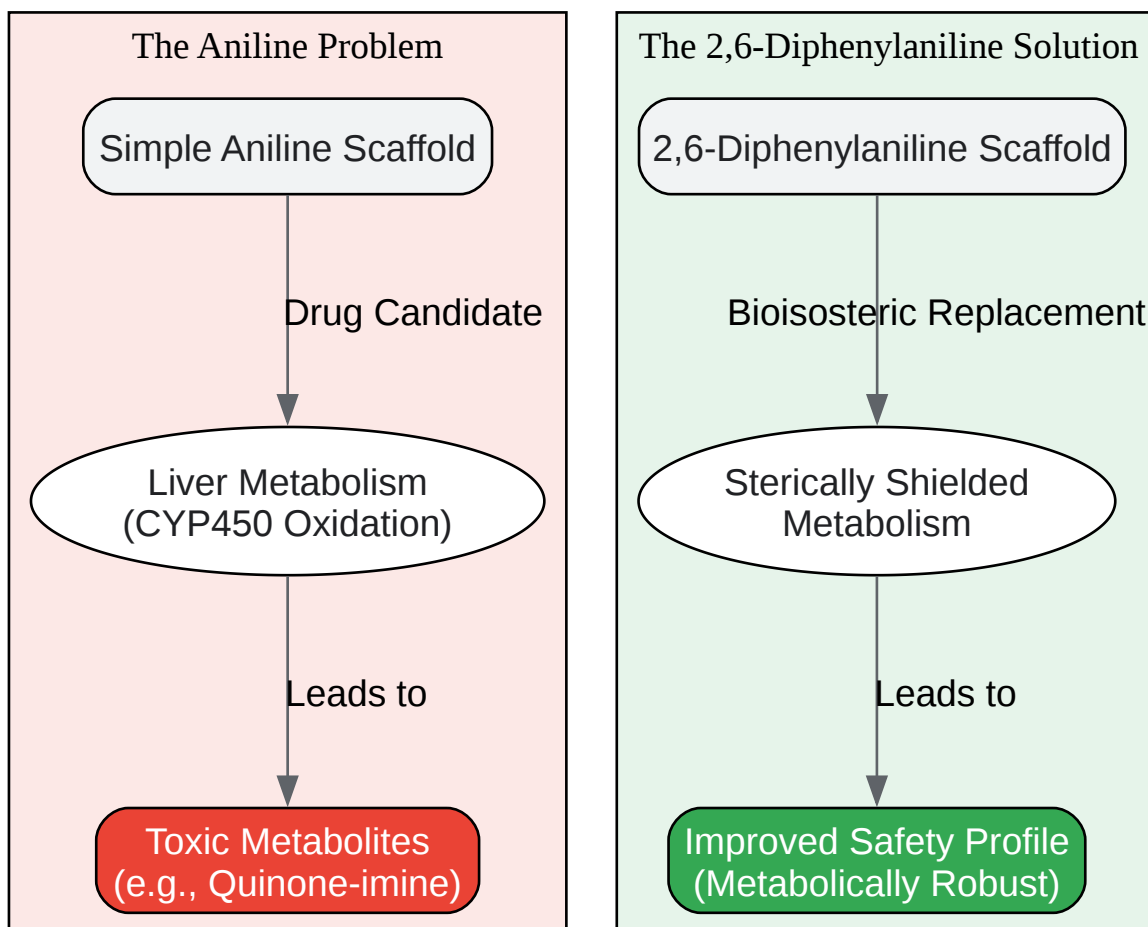
- **N-Functionalization:** The amine nitrogen is a nucleophile and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. However, the flanking phenyl groups provide significant steric hindrance, slowing reaction rates compared to aniline and often requiring more forcing conditions or specialized catalysts.
- **Electrophilic Aromatic Substitution:** The aniline core is activated towards electrophilic substitution. However, the ortho positions are blocked, directing incoming electrophiles primarily to the para position (C4). The steric bulk can also influence the regioselectivity on the flanking phenyl rings.
- **Oxidation:** Unlike many simple anilines, the bulky ortho-phenyl groups provide a degree of steric protection against oxidation at the nitrogen atom, a key factor in its reduced metabolic toxicity profile.

Section 4: Applications in Advanced Research

The unique structural attributes of **2,6-Diphenylaniline** make it a high-value component in several cutting-edge areas of chemical science.

A Superior Scaffold in Drug Discovery

The "aniline problem" in medicinal chemistry refers to the propensity of aniline-containing drugs to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive and potentially toxic metabolites like quinone-imines.^[1] This can cause hepatotoxicity or idiosyncratic adverse drug reactions. **2,6-Diphenylaniline** offers a robust solution.



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Caption: Mitigating metabolic toxicity with **2,6-Diphenylaniline**.

By replacing a simple aniline core with the **2,6-diphenylaniline** scaffold, medicinal chemists can sterically block the sites of metabolic oxidation.^[2] This pre-engineers metabolic stability into the drug candidate, reducing the risk of toxicity and potentially improving the pharmacokinetic profile.^[2]

Precursor to Advanced Ligands and Materials

The sterically demanding nature of **2,6-Diphenylaniline** makes it an ideal starting material for the synthesis of bulky ligands used in transition metal catalysis. For instance, it is a key building block for N-heterocyclic carbene (NHC) ligands, where the 2,6-disubstituted N-aryl groups create a well-defined catalytic pocket that can enhance selectivity and activity.

Furthermore, its rigid, well-defined structure is advantageous in materials science. It is used in the preparation of:

- Organic Light-Emitting Devices (OLEDs): Where its derivatives can serve as host materials or components of emissive layers.^[8]
- Metal-Organic Frameworks (MOFs): Acting as a rigid organic linker to construct porous materials with applications in gas storage and separation.^[8]

Section 5: Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of **2,6-Diphenylaniline**.

Protocol 5.1: Palladium-Catalyzed Suzuki-Miyaura Synthesis

Objective: To synthesize **2,6-Diphenylaniline** from 2,6-dibromoaniline and phenylboronic acid.

Materials:

- 2,6-Dibromoaniline (1.0 eq)
- Phenylboronic acid (2.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (3.0 eq)
- Toluene (10 mL / mmol of dibromoaniline)
- Deionized Water (2 mL / mmol of dibromoaniline)
- Nitrogen gas supply
- Standard reflux apparatus and magnetic stirrer

Procedure:

- **Inert Atmosphere:** Assemble the reflux apparatus, flame-dry under vacuum, and backfill with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.
- **Charge Reactants:** To the reaction flask, add 2,6-dibromoaniline, phenylboronic acid, potassium carbonate, and the palladium catalyst.
- **Add Solvents:** Add toluene and deionized water to the flask. The mixture will be a biphasic suspension.
- **Degassing:** Bubble nitrogen gas through the stirred suspension for 15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:** a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Purification:** a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
- **Characterization:** Confirm the identity and purity of the white to pale yellow solid product by ^1H NMR, ^{13}C NMR, and mass spectrometry. The melting point should be consistent with the literature value (85-86 °C).

Conclusion

2,6-Diphenylaniline represents a significant advancement over traditional aniline building blocks. Its defining features—a sterically shielded amino group and a rigid, extended aromatic system—translate directly into tangible benefits for the modern researcher. In drug discovery, it offers a proactive strategy to design metabolically robust compounds, mitigating the risks of

aniline-related toxicity. In catalysis and materials science, it provides the structural rigidity and bulk required to create highly selective catalysts and functional materials. As synthetic methodologies continue to advance, the accessibility and application of this versatile scaffold are poised to expand, cementing its role as a cornerstone of complex molecule synthesis.

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References

- 1. news.umich.edu [news.umich.edu]
- 2. cresset-group.com [cresset-group.com]
- 3. 2,6-Diphenylaniline, 95% 87666-57-7 India [ottokemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 87666-57-7 CAS MSDS (2,6-Diphenylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,6-diphenylaniline | CAS#:87666-57-7 | Chemsrce [chemsrc.com]
- 7. 2,6-Diphenylaniline, 95% 87666-57-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. 2,6-Diphenylaniline | 87666-57-7 [chemicalbook.com]
- 9. Pi Chemicals System - PI-51004 2,6-Diphenylaniline (87666-57-7) [internal.pipharm.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. echemi.com [echemi.com]
- 12. PubChemLite - 2,6-diphenylaniline (C18H15N) [pubchemlite.lcsb.uni.lu]
- 13. 2,6-Diphenylaniline | C18H15N | CID 11010226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
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